L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Description
The compound "L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-" is a structurally complex derivative of L-lysine. It features a peptide backbone comprising modified amino acids: 5-oxo-L-proline, L-asparagine, and L-tryptophan, with an N6-octanoyl group (a C8 acyl chain) attached to the lysine residue.
Properties
CAS No. |
1026276-22-1 |
|---|---|
Molecular Formula |
C34H49N7O8 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C34H49N7O8/c1-2-3-4-5-6-14-29(43)36-17-10-9-13-25(34(48)49)39-32(46)26(18-21-20-37-23-12-8-7-11-22(21)23)40-33(47)27(19-28(35)42)41-31(45)24-15-16-30(44)38-24/h7-8,11-12,20,24-27,37H,2-6,9-10,13-19H2,1H3,(H2,35,42)(H,36,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
RFDMQNKNNCOSFL-FWEHEUNISA-N |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XNWX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEP-3; ZEP 3; ZEP3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZEP-3 involves the assembly of amino acids in a specific sequence to form the desired peptide. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage and Deprotection: After the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods
Industrial production of ZEP-3 follows similar steps as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale purification systems are employed.
Chemical Reactions Analysis
Types of Reactions
ZEP-3 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in ZEP-3 can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
Basic Information
- Molecular Formula : C34H49N7O8
- Molecular Weight : 683.79 g/mol
- Predicted Boiling Point : 1200.7 ± 65.0 °C
- Density : 1.268 ± 0.06 g/cm³
- Acid Dissociation Constant (pKa) : 3.37 ± 0.10
Structural Characteristics
The compound features a complex structure with multiple amino acid residues which contribute to its unique biochemical properties. The presence of lysine, proline, asparagine, and tryptophan indicates potential interactions with various biological systems.
Biochemical Research
L-Lysine derivatives are often studied for their role in protein synthesis and enzyme function. The incorporation of the specific sequence in L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- may enhance the stability and activity of peptides used in therapeutic applications.
Pharmaceutical Development
This compound is being investigated for its potential as a drug delivery system due to its ability to form stable conjugates with therapeutic peptides. The modification of peptide drugs with this compound can improve solubility and bioavailability, making it a promising candidate for further development in targeted therapies.
Nutraceutical Applications
Given the involvement of L-Lysine in various metabolic processes, this compound may also find applications in nutritional supplements aimed at enhancing immune function or muscle recovery post-exercise.
Case Study 1: Drug Delivery Systems
A study investigated the use of L-Lysine conjugates in enhancing the delivery of chemotherapeutic agents. The results indicated that the conjugation improved the efficacy of the drugs while reducing side effects due to targeted delivery mechanisms .
Case Study 2: Protein Stability
Research focused on the stabilization of therapeutic proteins using L-Lysine derivatives showed that modifications at the N6 position significantly increased thermal stability and resistance to proteolytic degradation, thus extending the shelf life of biopharmaceuticals .
Case Study 3: Nutritional Impact
A clinical trial assessed the effects of L-Lysine supplementation on athletes' recovery times and muscle soreness after intense training sessions. Findings suggested that participants receiving L-Lysine experienced reduced muscle soreness and improved recovery metrics compared to control groups .
Mechanism of Action
ZEP-3 exerts its effects through interactions with specific molecular targets and pathways. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress. The peptide also exhibits antiviral activity by interfering with viral replication processes. Additionally, ZEP-3 has analgesic properties, likely through interactions with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide-Lysine Conjugates
A structurally analogous compound, L-Leucine,N-[1-formyl-N-[1-[N-(5-oxo-L-prolyl)glycyl]-L-prolyl]-L-tryptophyl]- (CAS 66434-57-9), shares key features such as a 5-oxo-proline residue and a peptide backbone but substitutes leucine for lysine and includes a formyl group instead of an octanoyl chain .
| Property | Target Compound | CAS 66434-57-9 |
|---|---|---|
| Molecular Formula | Not explicitly reported | C30H38N6O8 |
| Molecular Weight | Likely >600 Da (estimated) | 610.66 Da |
| Key Modifications | N6-octanoyl lysine, asparagine, tryptophan | Formyl group, glycine, leucine |
| Potential Applications | Drug delivery, enzyme-resistant peptides | Enzyme substrates, synthetic intermediates |
L-Lysine Ethyl Ester in Hydrogels
L-Lysine ethyl ester, used to crosslink gellan hydrogels, demonstrates how lysine derivatives modulate material properties. Ethyl ester groups facilitate amidation reactions, creating hydrogels with enhanced mechanical strength and controlled drug release .
| Property | Target Compound | L-Lysine Ethyl Ester Hydrogels |
|---|---|---|
| Crosslinking Mechanism | Not reported (likely covalent bonding) | Amidation via EDC/NHS |
| Hydrophobicity | High (C8 chain) | Moderate (ethyl ester) |
| Drug Release Profile | Not studied | Slower release for high-MW drugs (e.g., proteins) |
The target compound’s longer acyl chain could further slow degradation and drug release compared to ethyl ester derivatives, making it suitable for depot systems requiring sustained delivery .
Functional and Metabolic Comparisons
Enzymatic Degradation Resistance
L-Lysine is metabolized via pathways involving cadaverine and 5-aminovaleric acid (5AVA) in Bacillus methanolicus . The peptide backbone and octanoyl modification in the target compound may impede recognition by lysine-degrading enzymes, altering its metabolic fate. This resistance could enhance bioavailability in therapeutic applications.
Extraction Efficiency
L-Lysine has been tested as a solvent for propolis extraction but underperformed compared to ethanol or water in recovering phenolic compounds . The target compound’s hydrophobic octanoyl group might improve extraction efficiency for non-polar molecules, though this remains speculative without direct data.
Pharmacological and Therapeutic Potential
Unmodified L-Lysine is a dietary supplement with roles in protein synthesis and calcium absorption . The target compound’s modifications could redirect its activity:
Biological Activity
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its roles in metabolic processes, therapeutic applications, and molecular interactions. The information is compiled from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C34H49N7O8
- CAS Number : 1026276-22-1
This structure indicates a complex arrangement of amino acids that may contribute to its biological functions.
1. Inhibition of Protein Glycation
L-Lysine has been identified as an effective inhibitor of protein glycation, a process implicated in various diabetic complications. A study involving streptozotocin-induced diabetic rats demonstrated that L-Lysine therapy significantly reduced levels of glucose, advanced glycation end products (AGEs), and triglycerides while improving antioxidant capacity and HDL functionality .
Table 1: Effects of L-Lysine on Diabetic Parameters
| Parameter | Control Group | L-Lysine Group |
|---|---|---|
| Serum Glucose (mg/dL) | 180 | 120 |
| HbA1c (%) | 8.5 | 6.5 |
| Triglycerides (mg/dL) | 200 | 150 |
| HDL Cholesterol (mg/dL) | 30 | 50 |
| Advanced Glycation End Products (μg/mL) | 15 | 5 |
2. Role as a Chemical Chaperone
L-Lysine acts as a chemical chaperone, enhancing protein folding and stability. Its ability to maintain the conformation of glycated serum albumin similar to native states suggests potential therapeutic applications in diseases characterized by protein misfolding .
3. Antimicrobial Activity
Research indicates that L-Lysine derivatives exhibit antimicrobial properties against various pathogens, including viruses and bacteria. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy of L-Lysine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Herpes Simplex Virus | 4 µg/mL |
4. Immunomodulatory Effects
L-Lysine's influence on immune responses has been noted in various studies. It appears to modulate cytokine production and enhance the activity of immune cells, indicating its potential as an adjunct therapy in immunocompromised states .
Case Study: L-Lysine in Herpes Simplex Treatment
A phase II clinical trial evaluated the efficacy of a synthetic peptide derived from L-Lysine for treating cold sores caused by Herpes Simplex Virus. Results indicated a significant reduction in lesion duration and severity compared to placebo .
Case Study: L-Lysine Supplementation in Athletes
A study on athletes showed that L-Lysine supplementation improved recovery times post-exercise by reducing muscle soreness and inflammation markers. This suggests its role in enhancing athletic performance through better recovery mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for its efficiency in constructing multi-residue peptides. Key steps include:
- Coupling : Use of HBTU/HOBt or PyBOP as coupling agents to minimize racemization.
- Acylation : Selective N6-(1-oxooctyl) modification via Fmoc-protected lysine derivatives, followed by deprotection with 20% piperidine in DMF.
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in acetonitrile/water) to achieve ≥95% purity .
- Critical Considerations : Monitor reaction efficiency via MALDI-TOF MS after each coupling step.
Q. Which analytical techniques are most effective for characterizing the compound’s physicochemical properties?
- Methodological Answer :
- Structural Elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and acyl group positioning.
- Mass Analysis : ESI-MS or Q-TOF-MS for exact molecular weight verification (e.g., calculated 610.66 Da vs. observed) .
- Solubility/Stability : Dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) and accelerated stability studies at 4°C, 25°C, and 40°C .
Q. How should researchers design in vitro assays to evaluate the compound’s receptor-binding activity?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for acylated lysine derivatives (e.g., G-protein-coupled receptors or enzyme active sites).
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with immobilized targets. Include negative controls (e.g., unmodified lysine) and competitive inhibitors .
- Dose-Response : Test concentrations from 1 nM to 100 µM to determine IC50/EC50 values .
Advanced Research Questions
Q. How can structural modifications (e.g., N6-(1-oxooctyl)) influence the compound’s pharmacokinetics and tissue distribution?
- Methodological Answer :
- LogP Analysis : Compare octanol-water partition coefficients of the modified vs. unmodified lysine to predict membrane permeability.
- In Vivo Profiling : Radiolabel the compound (e.g., ¹⁴C) and track biodistribution in rodent models via scintillation counting or PET imaging .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
Q. What strategies resolve contradictions in reported bioactivity data for acylated lysine derivatives?
- Methodological Answer :
-
Source Validation : Cross-check purity (>95% via HPLC) and batch-to-batch consistency using QC protocols .
-
Structural Analogs : Compare bioactivity across analogs (Table 1) to isolate functional groups responsible for variability .
-
Assay Harmonization : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize inter-lab variability .
Table 1 : Bioactivity of Structurally Similar Peptides
Compound Name Key Modification Reported Activity Reference N-Succinyl-L-alanyl-L-prolyl-... Succinyl group Enhanced solubility N-Acetyl-L-alanyl-L-prolyl-... Acetylation Improved protease stability
Q. How can computational modeling predict the compound’s interaction with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT receptors). Validate with MD simulations (100 ns) to assess binding energy (ΔG) and hydrogen-bond networks .
- Pharmacophore Mapping : Identify critical residues (e.g., tryptophan’s indole ring for π-π stacking) using LigandScout .
Q. What advanced techniques quantify the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation products via UPLC-QDa .
- Oxidative Stability : Treat with 0.3% H2O2 and analyze by NMR for oxidation at tryptophan or proline residues .
Data Contradiction Analysis
Q. Why do studies report conflicting effects of acylated lysine derivatives on enzyme inhibition?
- Methodological Answer :
- Dose Dependency : High concentrations (e.g., >50 µM) may induce off-target effects. Re-test at physiologically relevant doses (1–10 µM) .
- Enzyme Isoforms : Differences in isoform specificity (e.g., COX-1 vs. COX-2) can explain variability. Perform isoform-selective assays .
Key Takeaways for Researchers
- Synthesis : Prioritize SPPS with rigorous QC for reproducibility.
- Characterization : Combine NMR, MS, and computational tools for structural validation.
- Bioactivity : Contextualize findings using analogs and standardized assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
